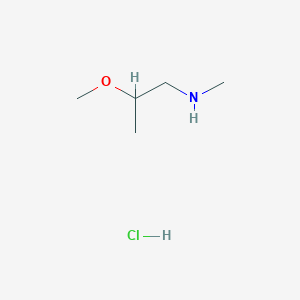

(2-Methoxypropyl)methylamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Methoxypropyl)methylamine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxy group attached to a propyl chain, which is further connected to a methylamine group The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and other polar solvents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxypropyl)methylamine hydrochloride typically involves the reaction of 2-methoxypropylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the methyl iodide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. The final product is typically purified through crystallization or distillation to obtain the hydrochloride salt in high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group, resulting in the formation of a hydroxylated derivative.

Reduction: The compound can be reduced to form the corresponding amine, where the methoxy group is retained, and the methylamine group is reduced to a primary amine.

Substitution: The methoxy group can be substituted with other functional groups such as halides, resulting in the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed:

Oxidation: Hydroxylated derivatives.

Reduction: Primary amine derivatives.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(2-Methoxypropyl)methylamine hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structural properties allow it to participate in numerous chemical reactions such as oxidation, reduction, and substitution.

Research indicates that this compound exhibits potential biological activities, including:

- Enzyme Inhibition: It has been shown to inhibit phospholipase A2 (PLA2), which plays a significant role in lipid metabolism. This inhibition can impact various cellular signaling pathways.

- Chiral Recognition: As a chiral amine, it selectively interacts with biological receptors that exhibit stereoselectivity, which is essential for developing drugs with improved specificity and reduced side effects.

- Antimicrobial Properties: Derivatives of (2-Methoxypropyl)methylamine have demonstrated antimicrobial activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections.

Case Study 1: PLA2 Inhibition

A study evaluated the effects of (2-Methoxypropyl)methylamine on PLA2 activity. The results indicated significant inhibition with an IC50 value comparable to known inhibitors like amiodarone. This suggests that the compound could be further explored for therapeutic applications involving lipid metabolism disorders.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of chiral amines against multidrug-resistant Mycobacterium tuberculosis. The study found that compounds structurally similar to (2-Methoxypropyl)methylamine showed promising results, indicating potential for developing new treatments for resistant infections.

Summary of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| PLA2 Inhibition | Disruption of lipid metabolism | |

| Chiral Recognition | Selective binding to receptors/enzyme | |

| Antimicrobial Activity | Inhibition of bacterial growth |

Wirkmechanismus

The mechanism of action of (2-Methoxypropyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine group play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

(1-Methoxy-2-propyl) acetate: This compound has a similar methoxy-propyl structure but differs in its functional group, being an ester rather than an amine.

2-Methoxy-5-(2-oxo-propyl)benzenesulfonamide: This compound contains a methoxy group and a propyl chain but has a sulfonamide functional group.

5-Methoxy-2-propyl-isophthalonitrile: This compound has a methoxy group and a propyl chain but is a nitrile derivative.

Uniqueness: (2-Methoxypropyl)methylamine hydrochloride is unique due to its combination of a methoxy group and a methylamine group, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Biologische Aktivität

(2-Methoxypropyl)methylamine hydrochloride, a compound characterized by its methoxy and methylamine functional groups, has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

- Chemical Formula : C₅H₁₄ClN

- Molecular Weight : 139.63 g/mol

- CAS Number : 883543-35-9

The compound is typically synthesized through the reaction of 2-methoxypropylamine with methyl iodide, utilizing sodium hydroxide as a base in an organic solvent such as ethanol or methanol under reflux conditions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the methoxy group enhances its binding affinity, while the amine group may facilitate interactions that modulate enzyme activity.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting biochemical pathways crucial for cellular function.

- Cellular Signaling Modulation : It could influence signaling pathways by interacting with receptor sites, potentially altering cellular responses to stimuli.

Biological Activity and Applications

Research indicates that this compound exhibits various biological activities:

Case Studies and Research Findings

Research exploring the biological activity of this compound is still emerging. However, related studies provide insights into its potential applications:

- Inhibition Studies : Inhibitors targeting lysosomal phospholipase A2 have been shown to predict drug-induced phospholipidosis, a condition that can be exacerbated by certain amines . This indicates that this compound may similarly affect lipid metabolism.

- Structure-Activity Relationships : Investigations into structural analogs reveal that modifications to the methoxy and amine groups can significantly alter biological activity. Such studies underline the importance of molecular structure in determining pharmacological effects .

Comparison with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| 2-Methoxyestradiol | Phenolic Amine | Anticancer; induces apoptosis |

| (1-Methoxy-2-propyl) acetate | Ester | Used as a solvent; less biological activity |

| 5-Methoxy-2-propyl-isophthalonitrile | Nitrile | Potential anti-inflammatory properties |

This table illustrates the diversity in biological activities among structurally related compounds.

Eigenschaften

CAS-Nummer |

883543-35-9 |

|---|---|

Molekularformel |

C5H13NO |

Molekulargewicht |

103.16 g/mol |

IUPAC-Name |

2-methoxy-N-methylpropan-1-amine |

InChI |

InChI=1S/C5H13NO/c1-5(7-3)4-6-2/h5-6H,4H2,1-3H3 |

InChI-Schlüssel |

ARJYMGOQJFRJEF-UHFFFAOYSA-N |

SMILES |

CC(CNC)OC.Cl |

Kanonische SMILES |

CC(CNC)OC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.